molecular formula C22H20ClN3O4S B1681515 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide CAS No. 146032-79-3

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

Cat. No.: B1681515
CAS No.: 146032-79-3
M. Wt: 457.9 g/mol
InChI Key: CQBVTZDISUKDSX-UHFFFAOYSA-N
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Description

The compound 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide features a benzoxazepine core fused with a benzene ring, substituted with a chlorine atom at position 2. The carbohydrazide side chain includes a propanoyl group modified with a furan-2-ylmethylsulfanyl moiety. The benzoxazepine scaffold is known for its pharmacological relevance, particularly in modulating central nervous system (CNS) targets, though specific biological data for this compound remain uncharacterized in the provided evidence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-51322 involves multiple steps, starting with the formation of the dibenz[b,f][1,4]oxazepine core. The key steps include:

    Formation of the oxazepine ring: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro group: Chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the carboxylic acid group: This step involves carboxylation reactions.

    Formation of the hydrazide moiety: This is achieved through the reaction of the carboxylic acid derivative with hydrazine or its derivatives.

    Attachment of the furanylmethylthio group: This involves a substitution reaction using appropriate thiol reagents

Industrial Production Methods

Industrial production of SC-51322 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SC-51322 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxazepine derivatives, and various substituted analogs .

Scientific Research Applications

SC-51322 has a wide range of scientific research applications:

Mechanism of Action

SC-51322 exerts its effects by selectively antagonizing the prostaglandin E2 receptor EP1. This receptor is involved in mediating pain and inflammatory responses. By blocking this receptor, SC-51322 inhibits the signaling pathways activated by prostaglandin E2, leading to reduced pain perception and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The benzoxazepine core is shared among several derivatives, but substituents on the propanoyl side chain critically influence properties:

Compound Name Substituent on Propanoyl Group Key Structural Features
Target Compound 3-(Furan-2-ylmethylsulfanyl)propanoyl Sulfur-containing furan, moderate lipophilicity
3-Chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide; hydrochloride 3-Pyridin-4-ylpropanoyl Nitrogen-rich pyridine, enhanced polarity
3-Chloro-N'-[(3S)-2,2-difluoro-3-hydroxy-3-pyridin-2-ylpropanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide 2,2-Difluoro-3-hydroxy-3-pyridin-2-yl Fluorine atoms, hydroxyl group, chiral center

Key Observations:

  • Polarity and Solubility: Pyridin-4-yl (in ) and pyridin-2-yl (in ) substituents increase polarity due to nitrogen’s electronegativity, likely improving aqueous solubility relative to the furan-thioether group.
  • Steric and Conformational Impact: The difluoro-hydroxy substituent in introduces steric hindrance and hydrogen-bonding capacity, which may influence binding affinity in biological systems.

Biological Activity

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide, identified by CAS number 146032-79-3, is a synthetic compound belonging to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClN3O4S, with a molecular weight of approximately 457.93 g/mol. The structure includes a benzoxazepine core, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC22H20ClN3O4S
Molecular Weight457.93 g/mol
CAS Number146032-79-3
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds within the benzoxazepine class exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of benzoxazepine can inhibit cancer cell proliferation. Specifically, the compound has demonstrated cytotoxic effects against various solid tumor cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It affects the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its role in managing inflammatory conditions .
  • Antimicrobial Properties : Limited antimicrobial activity has been reported for some benzoxazepine derivatives, with specific effectiveness against certain bacterial pathogens. However, the activity varies significantly depending on the specific structure and modifications of the compound .

Anticancer Studies

A significant study focused on the anticancer properties of synthesized benzoxazepine derivatives found that:

  • The compounds exhibited varying degrees of cytotoxicity against different cancer cell lines.
  • The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties revealed:

  • The compound modulates cytokine release, which is crucial in inflammatory pathways.
  • It showed potential in reducing inflammation markers in vitro, suggesting therapeutic applications for chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial assessment indicated:

  • Some derivatives displayed activity against specific bacterial strains.
  • The effectiveness was not uniform across all tested strains, highlighting the need for further structural optimization to enhance efficacy .

Case Studies

  • Cancer Cell Line Study : A study evaluated the effects of the compound on human breast cancer cells (MCF7). Results indicated significant inhibition of cell growth and induction of apoptosis at concentrations above 10 µM.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in TNF-α levels compared to controls.
  • Antimicrobial Testing : A series of tests on Gram-positive and Gram-negative bacteria showed that while some derivatives had minimal inhibitory concentrations (MIC) below 100 µg/mL against Staphylococcus aureus, they were less effective against E. coli.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction progress be monitored?

The synthesis typically involves multi-step routes, including:

  • Step 1 : Coupling of the benzo[b][1,4]benzoxazepine core with a propanoyl hydrazide derivative.
  • Step 2 : Introduction of the furan-2-ylmethylsulfanyl moiety via nucleophilic substitution or thiol-ene chemistry.
  • Step 3 : Final purification via column chromatography or recrystallization. Monitoring : Thin-layer chromatography (TLC) is used to track intermediates, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

| Synthesis Optimization Table | |----------------------------------|-----------------------------------------------|

Step Yield (%)Key Conditions (e.g., solvent, catalyst)
145–55DMF, K₂CO₃, 80°C, 12h
260–70THF, Pd(PPh₃)₄, reflux
385–90Ethanol/water recrystallization

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • ¹H/¹³C NMR : Assign peaks to confirm the benzo[b][1,4]benzoxazepine core, hydrazide linkage, and furan substituents.
  • High-resolution MS (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion).
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What safety protocols should be followed during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In airtight containers at –20°C, away from light and moisture.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refine the stereochemical configuration?

  • Data Collection : Use a high-resolution diffractometer (Mo/Kα radiation) to obtain intensity data.
  • Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Key steps include:

  • Hydrogen Placement : Geometrically or via difference Fourier maps.

  • Validation : Check using R-factors (<5%) and residual electron density maps .

    | Crystallographic Data Table |
    |---------------------------------|-----------------------|
    | Space group | P2₁/c |
    | a, b, c (Å) | 10.25, 15.30, 20.75 |
    | Resolution (Å) | 0.84–1.10 |
    | R₁/wR₂ (%) | 3.2/7.5 |

Q. What computational approaches predict bioactivity and receptor interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase enzymes).
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (50–100 ns trajectories) in explicit solvent.
  • QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity .

Q. How can contradictory bioactivity data from in vitro assays be resolved?

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers.
  • Mechanistic Studies : Use knock-out models or isotopic labeling to probe metabolic stability .

| Bioactivity Data Comparison | |---------------------------------|-----------------------|

Assay Type IC₅₀ (µM)Target Protein
Kinase Inhib.0.12EGFR (L858R)
Cytotoxicity>50HeLa Cells

Q. Methodological Guidance

  • Theoretical Frameworks : Align studies with pharmacological hypotheses (e.g., kinase inhibition or oxidative stress modulation) .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) and share raw spectral data in repositories.

Properties

IUPAC Name

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVTZDISUKDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433022
Record name 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146032-79-3
Record name 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8-chlorodibenz[b,f][1,41oxazepine-10(11H)-carboxylic acid, 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide (13) was prepared in the manner 8-chlorodibenz[b,f]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(2-pyridinyl)propyl]hydrazide (6) was prepared, as described above in Example 6, from 3-[(2-furanylmethyl)thio]propanoic acid, hydrazide (12), prepared as described above in Example 12, and 8-chlorodibenz[b,f][1,4]-oxazepine-10(11H)-carbonyl chloride (2), prepared as described above in Example 2, on a 10 mmol scale. The yield was quantitative. Analysis calculated for C22H20N3O4SCl (M.W. 457.94): C, 57.70; H, 4.40; N, 9.18; Cl, 7.74; S, 7.00. Found: C, 57.59; H, 4.36; N, 9.01; Cl, 7.95; S, 7.07.
Name
8-chlorodibenz[b,f]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(2-pyridinyl)propyl]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-chlorodibenz[b,f][1,4]-oxazepine-10(11H)-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, hydrazide
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, hydrazide
Reactant of Route 2
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, hydrazide
Reactant of Route 3
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, hydrazide
Reactant of Route 4
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Reactant of Route 5
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

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